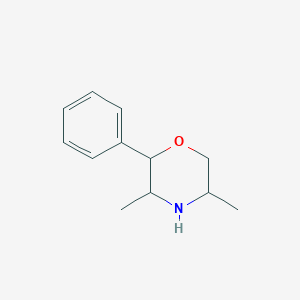

3,5-Dimethyl-2-phenylmorpholine

描述

Significance of the Morpholine (B109124) Heterocyclic Scaffold in Modern Chemical Science

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry and drug discovery. Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability of parent compounds, make it a desirable component in the design of new therapeutic agents. The presence of both a hydrogen bond donor (the nitrogen atom) and a hydrogen bond acceptor (the oxygen atom) allows for versatile interactions with biological targets. Furthermore, the morpholine ring can adopt a stable chair conformation, which can be crucial for the specific spatial arrangement of substituents and their interaction with receptor binding sites.

Historical Trajectory of Substituted Morpholine Derivatives in Scientific Inquiry

The scientific exploration of substituted morpholine derivatives has a rich history, particularly within the realm of medicinal chemistry. One of the earliest and most well-known examples is phenmetrazine (3-methyl-2-phenylmorpholine), which was developed in the 1950s. nih.gov The study of phenmetrazine and its analogues, including phendimetrazine (B1196318), has provided valuable insights into the structure-activity relationships of this class of compounds. nih.gov These early investigations paved the way for the synthesis and evaluation of a wide range of substituted phenylmorpholines, with modifications to the phenyl ring, the methyl group, and the nitrogen atom of the morpholine core. wikipedia.org This historical progression has led to a deeper understanding of how subtle structural changes can significantly impact the chemical and biological properties of these molecules.

Structure

3D Structure

属性

IUPAC Name |

3,5-dimethyl-2-phenylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-8-14-12(10(2)13-9)11-6-4-3-5-7-11/h3-7,9-10,12-13H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCSYIYQRSVLAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(C(N1)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801342603 | |

| Record name | 3,5-Dimethyl-2-phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218345-44-8 | |

| Record name | PDM-35 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218345448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PDM-35 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5FRU2US8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Aspects and Conformational Analysis of 3,5 Dimethyl 2 Phenylmorpholine

Preferred Chair Conformations and Stereoisomeric Configurations

The morpholine (B109124) ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain. The substituents on the ring—a phenyl group at the C2 position and methyl groups at the C3 and C5 positions—can occupy either axial or equatorial positions. The thermodynamic stability of a given conformation is largely dictated by the steric hindrance introduced by these substituents. Generally, conformations that place bulkier groups in the equatorial position are favored to avoid destabilizing 1,3-diaxial interactions.

3,5-Dimethyl-2-phenylmorpholine possesses three stereogenic centers at positions C2, C3, and C5. According to the 2^n rule, where 'n' is the number of chiral centers, a maximum of 2³ or eight stereoisomers can exist. youtube.com These stereoisomers comprise four pairs of enantiomers. The relative orientation of the substituents gives rise to various diastereomers, which are commonly described using cis and trans nomenclature. For instance, the relationship between the C2-phenyl group and the C3-methyl group can be cis or trans, as can the relationship between the two methyl groups. Synthetic routes often lead to the formation of the more stable trans-racemate, where substituents are arranged to minimize steric clash, typically in equatorial positions. ljmu.ac.uk

| Stereoisomer Type | Number of Isomers | Chiral Centers | Example Configurations |

|---|---|---|---|

| Enantiomeric Pairs | 4 | C2, C3, C5 | (2R, 3R, 5R) and (2S, 3S, 5S) |

| (2R, 3R, 5S) and (2S, 3S, 5R) | |||

| (2R, 3S, 5R) and (2S, 3R, 5S) | |||

| (2R, 3S, 5S) and (2S, 3R, 5R) | |||

| Total Stereoisomers | 8 |

Influence of Stereochemistry on Molecular Recognition and Biological Activity

Stereochemistry is a paramount factor in pharmacology, as the biological targets of drugs, such as enzymes and receptors, are chiral entities. Consequently, the different stereoisomers of a chiral drug can exhibit markedly different biological activities. One enantiomer, the eutomer, is typically responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to toxicity. mdpi.com

This compound is structurally related to phenmetrazine and is reported to have stimulant and anorectic effects, likely functioning as a norepinephrine-dopamine releasing agent. wikipedia.org The specific three-dimensional arrangement of the phenyl and methyl groups of each stereoisomer dictates how it fits into the binding pocket of its molecular target, such as monoamine transporters. A precise fit enhances binding affinity and efficacy, leading to a potent biological response. Conversely, an isomer with a different spatial arrangement may bind poorly or not at all. While detailed pharmacological profiles for each of the eight stereoisomers of this compound are not extensively documented in public literature, it is a well-established principle that they would display unique pharmacological properties. For example, studies on the related compound phendimetrazine (B1196318) have shown its potential as a treatment for cocaine addiction, highlighting the therapeutic relevance of this class of compounds. ljmu.ac.uk

Methodologies for Asymmetric Synthesis and Enantioselective Control

The production of single-enantiomer pharmaceuticals is a primary goal in medicinal chemistry to maximize therapeutic benefit and minimize potential side effects. Asymmetric synthesis encompasses various strategies to obtain an enantiomerically pure or enriched product from an achiral starting material. mdpi.comrsc.org Several established methodologies could be applied to the enantioselective synthesis of this compound.

| Methodology | Description |

| Chiral Pool Synthesis | Utilizes a readily available and inexpensive enantiopure starting material, such as an amino acid or sugar, which already contains one or more of the required stereocenters. |

| Chiral Auxiliaries | A chiral molecule (the auxiliary) is temporarily attached to the achiral substrate. It directs the stereochemical course of a reaction and is subsequently removed, yielding a chiral product. The Evans oxazolidinone is a classic example. mdpi.com |

| Catalytic Asymmetric Synthesis | Employs a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) to stereoselectively transform a large amount of substrate. |

| Enzymatic Resolution | Uses enzymes, which are inherently chiral, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one. Chemoenzymatic methods have been successfully used for related piperidines. nih.gov |

| Crystallization-Induced Asymmetric Transformation | A method applicable to diastereomeric mixtures in equilibrium. One diastereomer is selectively crystallized from the solution, which shifts the equilibrium, converting the other diastereomer into the one that is crystallizing, potentially leading to a high yield of a single stereoisomer. nih.gov |

Investigation of the Stereochemical Course of Nitrogen Quaternization

Nitrogen quaternization involves the reaction of the tertiary amine of the morpholine ring with an alkylating agent, resulting in a positively charged quaternary ammonium (B1175870) salt. The stereochemical outcome of this reaction depends on the direction of approach of the electrophile to the nitrogen's non-bonding electron pair.

In its stable chair conformation, the nitrogen lone pair occupies a specific spatial orientation. The incoming alkyl group will typically approach from the less sterically hindered face. For a morpholine ring with bulky substituents, the equatorial face is often more accessible than the axial face. Therefore, the quaternization reaction often proceeds with high stereoselectivity, leading to the preferential formation of one diastereomer. The relative stabilities of the possible products, where the new N-alkyl group is either axial or equatorial, also influence the final product ratio. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the stereochemistry of the resulting N-alkylated products, as demonstrated in studies of N-methylated diastereomers of the related compound phendimetrazine. acs.org

X-ray Crystallography and Spectroscopic Techniques for Absolute Configuration and Structural Elucidation

The definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry, is achieved through single-crystal X-ray crystallography. mdpi.com This technique provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms in a crystalline solid. For phenylmorpholine derivatives like the related 3-fluorophenmetrazine (B1651833) (3-FPM), X-ray analysis has been used to confirm the chair conformation of the morpholine ring and to unambiguously determine the absolute configuration of its stereocenters. ljmu.ac.uk Obtaining a suitable single crystal of the compound is a prerequisite for this analysis.

When single crystals are unavailable, or for structural analysis in solution, a combination of spectroscopic techniques is employed. mdpi.com

| Technique | Information Provided |

|---|---|

| NMR Spectroscopy | Provides detailed information about the molecular framework. 1H NMR chemical shifts and coupling constants reveal the electronic environment and relative orientation of protons (e.g., axial vs. equatorial). 13C NMR identifies the carbon backbone. 2D NMR techniques (COSY, HSQC, HMBC) establish connectivity between atoms. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides its molecular formula (with high-resolution MS). Fragmentation patterns can offer clues about the structure. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C-O, C-N, N-H, aromatic C-H) based on their characteristic vibrational frequencies. |

| Circular Dichroism (CD) | A spectroscopic technique sensitive to chirality that can be used to distinguish between enantiomers and help in assigning the absolute configuration by comparing experimental spectra to theoretical calculations. |

Structure Activity Relationships Sar and Structure Property Relationships Spr in 3,5 Dimethyl 2 Phenylmorpholine Analogs

Elucidation of Key Pharmacophores within the Morpholine (B109124) Scaffold

The morpholine ring is a heterocyclic motif frequently utilized in medicinal chemistry, where it is considered a "privileged scaffold" due to its presence in numerous bioactive molecules and approved drugs. researchgate.net Its value stems from its ability to impart favorable physicochemical and metabolic properties. nih.gov In the context of CNS-active compounds like 3,5-dimethyl-2-phenylmorpholine, the morpholine scaffold is not merely an inert linker but an active pharmacophoric element. researchgate.net Its role can be dissected into three primary functions: as an interacting element, a structural scaffold, and a modulator of pharmacokinetic and pharmacodynamic (PK/PD) properties.

Key pharmacophoric features of the morpholine ring include:

A Basic Nitrogen Atom: The secondary amine within the morpholine ring is weakly basic. This feature allows for the formation of salts and is crucial for interactions with biological targets, such as monoamine transporters. In CNS-active compounds, this basic nitrogen provides a pKa value that can enhance solubility and brain permeability. researchgate.net

An Oxygen Atom: Positioned opposite the nitrogen, the ether oxygen can act as a hydrogen bond acceptor, forming key interactions within the binding sites of proteins and receptors. researchgate.net

Conformational Flexibility: The six-membered ring typically adopts a flexible chair-like conformation, which allows the molecule to adapt its shape to fit optimally into a binding pocket. researchgate.net

Within the broader class of these compounds, the aryl-morpholine moiety itself is a recognized pharmacophore responsible for selective interactions with specific molecular targets. researchgate.net It is structurally analogous to endogenous neurotransmitters, which helps explain its activity within the central nervous system. researchgate.net

Impact of Aromatic and Alkyl Substitution Patterns on Biological Profiles

The biological profile of 2-phenylmorpholine (B1329631) derivatives is highly sensitive to the substitution patterns on both the aromatic phenyl ring and the aliphatic morpholine ring. The parent compound, 2-phenylmorpholine, is a potent norepinephrine-dopamine releasing agent (NDRA) and serves as the foundational structure for this class of stimulants. wikipedia.org

Alkyl Substitution on the Morpholine Ring: The introduction of methyl groups onto the morpholine ring significantly modulates the pharmacological activity.

This compound (PDM-35): This compound is described as having stimulant and anorectic effects. wikipedia.org Based on its structural relation to phenmetrazine, it is predicted to act as a norepinephrine-dopamine releasing agent. wikipedia.org The specific placement of methyl groups at the 3- and 5-positions is a critical determinant of its activity.

Phenmetrazine (3-Methyl-2-phenylmorpholine): The addition of a single methyl group at the C3 position relative to the parent 2-phenylmorpholine results in a well-known stimulant. wikipedia.org

Phendimetrazine (B1196318) (3,4-Dimethyl-2-phenylmorpholine): Introducing a second methyl group at the C4 (nitrogen) position drastically alters the biological profile, leading to a compound with significantly lower potency as a monoamine releaser. wikipedia.org

2-Phenyl-3,6-dimethylmorpholine (B1438228): Shifting the second methyl group to the C6 position is suggested to change the mechanism of action, potentially toward that of a serotonin (B10506) reuptake inhibitor, highlighting the positional importance of substituents.

Aromatic Substitution on the Phenyl Ring: Modification of the phenyl ring is a common strategy to fine-tune the activity of phenmetrazine analogs. While this compound itself is unsubstituted on the phenyl ring, related compounds demonstrate the importance of this position. Substitutions with groups such as fluorine (e.g., 3-fluorophenmetrazine) or methoxy (B1213986) can alter the electronic properties and steric profile of the molecule, leading to a wide range of compounds that act as monoamine releasers or serotonin receptor agonists. wikipedia.org The introduction of substituents on the aromatic ring can influence potency, selectivity, and metabolic stability. mdpi.com

Correlation of Molecular Structure with Biological Potency, Selectivity, and Efficacy

The precise arrangement of atoms in this compound analogs directly correlates with their biological potency and selectivity at monoamine transporters. Data from related compounds clearly illustrate how minor structural changes lead to significant shifts in pharmacological effects.

Most substituted phenylmorpholines, including phenmetrazine, act as monoamine neurotransmitter releasers and have stimulant effects. wikipedia.org The parent compound, 2-phenylmorpholine, is a potent norepinephrine-dopamine releasing agent (NDRA) with over 200-fold selectivity for these transporters over the serotonin transporter. wikipedia.org

The addition of a methyl group at the C3 position, as seen in phenmetrazine, enhances the potency for norepinephrine (B1679862) release while maintaining strong dopamine-releasing activity. wikipedia.org However, further substitution dramatically alters this profile. The addition of a second methyl group at the C4 position (on the nitrogen), as in phendimetrazine, results in a near-complete loss of monoamine-releasing activity at the measured concentrations. wikipedia.org This demonstrates that while the 2-phenyl-3-methylmorpholine core is crucial for high potency, N-alkylation is detrimental to this specific activity.

Based on these findings, this compound, which retains the key 2-phenyl-3-methyl structure of phenmetrazine, is expected to maintain a potent norepinephrine-dopamine releasing profile. wikipedia.org The addition of the C5 methyl group may further refine its potency and selectivity. This contrasts sharply with the 3,4-dimethyl isomer (phendimetrazine), which is largely inactive as a releaser.

Table 1: Monoamine Release Activity of 2-Phenylmorpholine Analogs EC50 values represent the concentration required to elicit 50% of the maximal release of a given neurotransmitter. A lower value indicates higher potency.

| Compound | Norepinephrine (NE) Release EC50 (nM) | Dopamine (B1211576) (DA) Release EC50 (nM) | Serotonin (5-HT) Release EC50 (nM) |

|---|---|---|---|

| 2-Phenylmorpholine | 79 | 86 | 20,260 |

| Phenmetrazine (3-Methyl-2-phenylmorpholine) | 29–50.4 | 70–131 | 7,765–>10,000 |

| Phendimetrazine (3,4-Dimethyl-2-phenylmorpholine) | >10,000 | >10,000 | >100,000 |

Data sourced from assays conducted in rat brain synaptosomes. wikipedia.org

Influence of Substituents on Physiochemical Properties Relevant to Bioactivity (e.g., pKa, Polarity, Hydrogen Bonding Potential)

The physicochemical properties of this compound are dictated by its constituent parts, and these properties are fundamental to its biological activity, governing its solubility, membrane permeability, and ability to interact with target proteins.

The morpholine ring itself provides a balanced hydrophilic-lipophilic profile. researchgate.net The presence of the weak basic nitrogen atom and the ether oxygen atom provides a peculiar pKa value and conformational flexibility. researchgate.net This allows the molecule to engage in both hydrophilic and lipophilic interactions, which is advantageous for crossing the blood-brain barrier and for binding to target sites. researchgate.net

pKa and Polarity: The nitrogen atom in the morpholine ring is a weak base, which means the molecule will be partially protonated at physiological pH. This property is crucial for solubility in aqueous environments like the bloodstream and for interacting with the typically acidic residues in receptor binding pockets. The addition of two methyl groups in this compound increases the molecule's lipophilicity (fat-solubility) compared to the parent 2-phenylmorpholine. This increased lipophilicity can enhance its ability to penetrate lipid cell membranes, including the blood-brain barrier.

Hydrogen Bonding Potential: The ether oxygen of the morpholine ring is a hydrogen bond acceptor, a critical feature for anchoring the molecule within a protein's binding site. researchgate.net The secondary amine (N-H) in this compound can act as a hydrogen bond donor. These hydrogen bonding capabilities are essential for the specific recognition and binding required for biological efficacy.

Aromatic and Alkyl Group Effects: The phenyl group contributes a significant hydrophobic region to the molecule, facilitating interactions through van der Waals forces and π-π stacking with aromatic amino acid residues in the target protein. mdpi.com The methyl groups at the C3 and C5 positions not only increase lipophilicity but also provide steric bulk. This bulk can influence the molecule's preferred conformation and create more specific interactions within the binding pocket, potentially enhancing potency and selectivity compared to unsubstituted analogs.

Computational Chemistry and Molecular Modeling Studies of 3,5 Dimethyl 2 Phenylmorpholine

Quantum Chemical Calculations for Electronic Structure and Energetic Characterization

No specific studies employing quantum chemical calculations, such as Density Functional Theory (DFT), to characterize the electronic structure or energetics of 3,5-Dimethyl-2-phenylmorpholine have been found in a comprehensive search of public-domain literature. Such calculations would typically provide insights into molecular orbital energies (HOMO-LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding the molecule's reactivity and intermolecular interactions.

Advanced Conformational Analysis through Computational Methods

There are no available research articles or data detailing advanced conformational analysis of this compound. A conformational search is crucial for understanding the three-dimensional shapes the molecule can adopt, its flexibility, and identifying the lowest energy conformers. This information is a critical prerequisite for more advanced studies like molecular docking and dynamics.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Information regarding molecular docking simulations to predict the interaction of this compound with biological targets is not present in the accessible scientific literature. As this compound is structurally related to phenmetrazine, it is hypothesized to act on monoamine transporters. researchgate.net However, without specific docking studies, its binding mode, affinity, and interaction with key amino acid residues within potential protein targets remain speculative.

Molecular Dynamics Simulations for Ligand-Protein Binding Stability and Conformational Dynamics

No published studies were found that have conducted molecular dynamics (MD) simulations on this compound. MD simulations are used to explore the stability of a ligand-protein complex over time, revealing how the ligand and protein adjust to each other and providing a more dynamic picture of the binding interactions. The absence of docking studies precludes the existence of follow-up MD simulations.

In Silico Prediction of Drug-Likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Characteristics

| Property | Predicted Value | Source |

| XlogP | 1.8 | PubChem archive.org |

| Collision Cross Section ([M+H]⁺) | 143.7 Ų | PubChem archive.org |

| Collision Cross Section ([M+Na]⁺) | 149.8 Ų | PubChem archive.org |

These tables represent basic physicochemical properties predicted by computational algorithms, not the result of a dedicated ADMET study as requested.

Advanced Analytical Methodologies for Characterization and Detection of 3,5 Dimethyl 2 Phenylmorpholine

Spectroscopic Techniques for Structural Elucidation and Purity Assessment (e.g., NMR, MS, IR)

Spectroscopic methods are fundamental in determining the molecular structure of 3,5-Dimethyl-2-phenylmorpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within the molecule. While specific spectral data for this compound is not widely published, analysis of its isomers, such as 2-, 3-, and 4-methylphenmetrazine (MPM), provides significant insight. For instance, in the 1H NMR spectrum of 4-methylphenmetrazine fumarate (B1241708) salt in DMSO, the methyl group on the phenyl ring appears as a singlet at 2.30 ppm, while the methyl group on the morpholine (B109124) ring is a doublet at 0.82 ppm. nih.gov The protons on the morpholine ring and the phenyl group exhibit complex multiplets at various chemical shifts, allowing for detailed structural assignment. nih.gov 13C NMR spectroscopy complements this by providing the chemical shifts for each carbon atom, further confirming the molecular skeleton. For 4-MPM, the methyl carbon on the phenyl ring resonates at 20.73 ppm, while the morpholine methyl carbon is at 15.89 ppm. nih.gov Similar detailed analysis would be expected for this compound, with distinct signals corresponding to its unique substitution pattern.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the nominal mass is 191.131 g/mol . policija.si Electron ionization (EI) mass spectrometry, often coupled with gas chromatography, would reveal a characteristic fragmentation pattern that can be used for identification.

Chromatographic Methods for Separation and Quantification (e.g., GC, LC, HPLC, UPLC)

Chromatography is essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like phenylmorpholine derivatives. A typical GC method for analyzing this compound involves using a non-polar capillary column, such as one coated with dimethylpolysiloxane. policija.si However, challenges can arise in separating positional isomers. For example, studies on methylphenmetrazine isomers have shown that while 4-MPM can be separated from 2- and 3-MPM, the latter two may not be resolved under standard GC conditions. nih.gov

Liquid Chromatography (LC) , including High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) , offers a powerful alternative, particularly for less volatile or thermally labile compounds. These techniques are highly effective for separating isomers and quantifying the analyte. A reported HPLC method for this compound utilized a C18 reversed-phase column with a gradient elution. policija.si The mobile phase consisted of a mixture of aqueous formic acid with ammonium (B1175870) formate (B1220265) and methanol (B129727) with formic acid. policija.si This approach, coupled with a sensitive detector, allows for the accurate quantification of the compound in various matrices. UPLC, with its smaller particle size columns, can offer even faster analysis times and higher resolution compared to conventional HPLC.

Mass Spectrometry Techniques for Identification and Trace Analysis (e.g., GC-MS, LC-MS, MS/MS, HRMS)

The coupling of chromatographic separation with mass spectrometry provides the highest degree of selectivity and sensitivity for the detection of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. The electron ionization (EI) mass spectra generated are highly reproducible and can be compared against spectral libraries for confident identification. An analytical report for PDM-35 outlines a GC-MS method using an HP1-MS column with a temperature program ramping up to 325°C, demonstrating its applicability for the analysis of this compound. policija.si

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (MS/MS) are the state-of-the-art for trace analysis in complex matrices like biological fluids. LC-MS methods for related anorectic drugs have been developed, showcasing the utility of this technique. nih.gov

High-Resolution Mass Spectrometry (HRMS) , often coupled with LC (LC-HRMS), provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound, an observed mass of 191.1315 for the [M+H]+ ion was reported using HPLC-Time-of-Flight (TOF) MS, which is a type of HRMS. policija.si This high level of accuracy is invaluable for confirming the identity of the compound and for identifying unknown metabolites or analogues in research and forensic settings. nih.gov

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Formula | C12H17NO |

| Observed Mass [M+H]+ | 191.1315 |

| Calculated Mass | 191.1310 |

| Ion/Isotope | (M+H)+ |

X-ray Diffraction for Absolute Configuration and Crystal Structure Analysis

X-ray Diffraction analysis of single crystals is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. While a specific crystal structure for this compound has not been published in the reviewed literature, the technique has been successfully applied to closely related compounds. For instance, the crystal structures of various substituted morpholine derivatives have been elucidated, confirming their molecular geometry and stereochemical configurations. nih.govresearchgate.netnih.gov

For this compound, which has multiple chiral centers, determining the specific spatial arrangement of the phenyl and two methyl groups (i.e., cis/trans relationships) is crucial. X-ray crystallography would provide unambiguous proof of its conformation and the relative and absolute configuration of its stereoisomers. The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a detailed 3D model of the molecule. researchgate.net

Reactivity and Reaction Mechanisms of Substituted Morpholines, with Specific Relevance to 3,5 Dimethyl 2 Phenylmorpholine

Basic Reactivity of the Morpholine (B109124) Ring System as a Heterocyclic Amine

The morpholine ring, a saturated heterocycle with the formula O(CH₂CH₂)₂NH, contains both an ether and a secondary amine functional group. wikipedia.org This unique combination dictates its chemical reactivity. The presence of the ether oxygen atom withdraws electron density from the nitrogen atom through an inductive effect. This makes morpholine and its derivatives less basic (pKa of the conjugate acid is ~8.5) and less nucleophilic compared to structurally similar secondary amines like piperidine. wikipedia.orgoup.com

Despite this reduced basicity, the nitrogen atom retains a lone pair of electrons, allowing it to participate in the typical reactions of secondary amines. wikipedia.orgnih.gov It readily reacts with acids to form the corresponding morpholinium salts. wikipedia.org For instance, treatment with hydrochloric acid yields morpholinium chloride. wikipedia.org The nitrogen can be alkylated, acylated, and arylated. It is also commonly used to form enamines by reacting with ketones or aldehydes. wikipedia.org The morpholine ring's flexible chair conformation and its ability to engage in both hydrophilic and lipophilic interactions make it a valuable scaffold in medicinal chemistry. nih.govacs.org The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can have hydrophobic interactions. nih.govacs.org

Mechanisms of Morpholine Ring Formation and Functionalization Reactions

The synthesis of the morpholine ring can be achieved through several mechanistic pathways, often involving intramolecular cyclization. A primary industrial method is the dehydration of diethanolamine (B148213) using a strong acid like concentrated sulfuric acid. wikipedia.org Another industrial route involves the reaction of diethylene glycol with ammonia (B1221849) at high temperature and pressure over a catalyst. wikipedia.org

In laboratory settings, morpholine derivatives are frequently synthesized via intramolecular reactions. A common strategy involves the reaction of a suitable 2-aminoethanol with an aryl-bromomethyl-ketone. The resulting hydroxyaminoketone intermediate spontaneously cyclizes to form the 2-hydroxy substituted morpholine ring. acs.org

Key mechanisms for forming substituted morpholines include:

Intramolecular Reductive Etherification: An indium(III)-catalyzed method allows for the construction of various substituted morpholines. The proposed mechanism involves the formation of an oxocarbenium ion intermediate after cyclization and dehydration, which is then reduced. oup.com

Palladium/Iron-Catalyzed Sequential Reactions: A versatile one-pot method involves a palladium(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino alcohols, followed by an in-situ iron(III)-catalyzed heterocyclization to yield diversely substituted morpholines. acs.orgorganic-chemistry.org

Intramolecular [2 + 3] Cycloaddition: This method provides a route to fused 5-heterosubstituted tetrazoles, which can be precursors or related structures to functionalized morpholines. acs.org

Functionalization of Pre-formed Rings: Existing morpholine or morpholin-2-one (B1368128) rings can be functionalized. For example, α-functionalization can be achieved by forming an imine-BF₃ complex, which then reacts with various organometallic reagents. researchgate.net Oxidative imidation reactions can also be used to introduce substituents at the C-3 position of morpholin-2-ones. mdpi.com

These varied mechanisms provide access to a wide range of morpholine derivatives with different substitution patterns, crucial for applications in drug discovery and materials science. acs.orgacs.org

Regioselectivity and Diastereoselectivity in the Synthesis of Substituted Morpholines

Controlling the regioselectivity (where substituents attach) and diastereoselectivity (the 3D arrangement of those substituents) is critical in synthesizing complex molecules like 3,5-Dimethyl-2-phenylmorpholine. The development of stereoselective synthetic methods has been a major focus in organic chemistry.

Regioselectivity refers to the preference for one direction of bond formation over another. youtube.com In morpholine synthesis, this can determine which carbon atom of a precursor is attacked to form the ring. For example, in reactions involving unsymmetrical precursors, the choice of catalyst or reaction conditions can direct the cyclization to produce a specific isomer. nih.gov

Diastereoselectivity is crucial for establishing the relative stereochemistry of substituents on the morpholine ring, such as the cis or trans relationship between the methyl group at C-5 and the phenyl group at C-2 in this compound. acs.org High diastereoselectivity is often achieved using metal catalysts that organize the transition state in a way that favors the formation of one diastereomer over others.

Several catalytic systems have been developed to achieve high stereocontrol:

Indium(III)-Catalyzed Reductive Etherification: This method produces various 2-substituted and 2,3-, 2,5-, and 2,6-disubstituted morpholines with high diastereoselectivity. oup.com

Palladium(0) and Iron(III) Catalysis: A sequential Tsuji-Trost reaction and heterocyclization using this dual catalytic system affords 2,3-, 2,5-, and 2,6-disubstituted morpholines with good to excellent diastereoselectivities. acs.org For example, the reaction of a substituted vinyl oxirane can lead to a cis-2,3-disubstituted morpholine with a diastereomeric ratio (dr) of 90:10. acs.org

Rhodium-Catalyzed Intramolecular Cyclization: Using nitrogen-tethered allenols, this method provides highly substituted morpholines with excellent yields and diastereoselectivities (up to >99:1 dr). rsc.org

Palladium-Catalyzed Carboamination: The reaction of O-allylethanolamines can produce cis-3,5-disubstituted morpholines with high diastereoselectivity (>20:1 dr). The mechanism is proposed to proceed through a syn-aminopalladation via a boat-like transition state. nih.gov

The table below summarizes key findings on the diastereoselective synthesis of substituted morpholines.

| Catalytic System | Reaction Type | Substituent Pattern | Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|

| InBr₃ | Intramolecular Reductive Etherification | 2,3-, 2,5-, 2,6-disubstituted | High | oup.com |

| Pd(0) / Fe(III) | Sequential Tsuji-Trost / Heterocyclization | cis-2,3-disubstituted | 90:10 | acs.org |

| Pd(0) / Fe(III) | Sequential Tsuji-Trost / Heterocyclization | 2,5,6-trisubstituted | 94:6 | acs.org |

| Rhodium | Intramolecular Cyclization of Allenols | 2,5-disubstituted, 2,3,5-trisubstituted | up to >99:1 | rsc.org |

| Pd(OAc)₂ / P(2-furyl)₃ | Carboamination | cis-3,5-disubstituted | >20:1 | nih.gov |

| Photocatalysis | C-H Functionalization / Annulation | trans-2,3-disubstituted | >20:1 | acs.org |

Exploration of Radical Processes and Photoredox Mediated Reactions in Morpholine Synthesis

In recent years, photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive intermediates under mild conditions using visible light. acs.org These methods are increasingly applied to the synthesis of heterocyclic compounds, including morpholines.

The general principle of photoredox catalysis involves a photocatalyst (often a metal complex or an organic dye) that, upon absorbing light, becomes excited. acs.org This excited state can then engage in a single-electron transfer (SET) with a substrate. In the context of morpholine synthesis, an amine can be oxidized to a reactive amine radical cation. acs.org This intermediate can then undergo further reactions, such as hydrogen atom transfer (HAT) or cyclization, to form the desired product. acs.orgnih.gov

Examples of radical and photoredox reactions in morpholine synthesis include:

Decarboxylative Cross-Coupling: A dual nickel/photoredox catalysis method has been developed for the C(sp²)-C(sp³) cross-coupling of α-oxy morpholine carboxylic acids with (hetero)aryl halides. This reaction allows for the synthesis of complex morpholines by forming a key carbon-carbon bond. acs.org

Photocatalytic C-H Functionalization and Annulation: A diastereoselective annulation strategy enables the direct synthesis of morpholines from readily available starting materials. This method involves a photocatalytic C-H functionalization and provides access to functionalized and unprotected morpholines with high diastereoselectivity (>20:1 dr for trans products). acs.org

Electrochemical Generation of Radicals: The morpholine radical can be generated electrochemically at an anode. mdpi.com This radical can then react with other molecules, such as quinoline (B57606) N-oxide, to form C-N bonds, demonstrating a method for C-H/N-H cross-coupling. mdpi.commdpi.com The mechanism and regioselectivity of such reactions can be highly dependent on the solvent used. mdpi.com

Diastereoconvergent Photoredox Radical Processes: In the synthesis of substituted morpholines from tosyl-oxazetidine, unusual diastereoconvergence has been observed in photoredox radical processes. This stereochemical outcome is attributed to the avoidance of steric strain and the influence of anomeric effects in the morpholine ring. acs.org

These modern synthetic strategies offer new, efficient, and often more sustainable routes to complex morpholine structures, expanding the toolkit available to medicinal and synthetic chemists. acs.orgacs.org

Pharmacological Activities and Biological Applications of 3,5 Dimethyl 2 Phenylmorpholine and Its Derivatives

Central Nervous System (CNS) Activity Profiles

Stimulant and Anorectic Effects

3,5-Dimethyl-2-phenylmorpholine, also known as PDM-35, is a compound structurally related to phenmetrazine and exhibits stimulant and anorectic (appetite-suppressing) effects. wikipedia.orgwikipedia.org Phenylmorpholine derivatives, in general, are known to act as releasing agents for monoamine neurotransmitters, which contributes to their stimulant properties. wikipedia.org This class of compounds has been explored for medical applications, including as anorectics. wikipedia.org

The parent compound, phenmetrazine, was originally introduced as an anorectic medication in the 1950s. nih.govwikipedia.org Research has shown that phenmetrazine and its analogues, like phendimetrazine (B1196318), possess stimulant effects on the central nervous system. nih.govnih.gov Phendimetrazine, which is 3,4-dimethyl-2-phenylmorpholine, is considered a prodrug that converts to phenmetrazine in the body. google.com These compounds are believed to exert their anorectic effects by acting on the satiety center in the hypothalamus. nih.gov

While anecdotal reports for some related compounds like 2-phenyl-3,6-dimethylmorpholine (B1438228) suggest inactivity aside from anorectic effects, the general class of phenylmorpholines is recognized for its stimulant properties. wikipedia.org

Neurotransmitter System Interactions (e.g., Norepinephrine-Dopamine Releasing Agent Activity)

The stimulant effects of this compound and its relatives are primarily attributed to their interaction with neurotransmitter systems. It is thought to act as a norepinephrine-dopamine releasing agent (NDRA). wikipedia.org This mechanism is shared by other phenylmorpholines, which are known to be potent substrate-type releasers at both dopamine (B1211576) transporters (DAT) and norepinephrine (B1679862) transporters (NET). wikipedia.orgnih.gov

Phendimetrazine, a closely related analogue, also functions as a norepinephrine-dopamine releasing agent. drugbank.com The release of these catecholamines, dopamine and norepinephrine, in the brain is a key factor in the stimulant and anorectic effects observed with this class of compounds. wikipedia.orggoogle.com For instance, phenmetrazine has been shown to significantly increase brain dopamine levels. wikipedia.org While many compounds in this class affect both norepinephrine and dopamine, achieving high selectivity for dopamine release has proven to be challenging due to the similarities between the dopamine and norepinephrine transporters. wikipedia.org

Antidepressant Properties

Certain derivatives of this compound have been investigated for their potential antidepressant properties. For example, (2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethyl-2-morpholinol has been identified as a novel antidepressant agent and a selective inhibitor of norepinephrine uptake. nih.gov Another related compound, 2-phenyl-3,6-dimethylmorpholine, is suggested to act as a serotonin (B10506) reuptake inhibitor, which may lead to antidepressant-like effects. wikipedia.org

The broader class of substituted phenethylamines, which includes the phenylmorpholine backbone, encompasses various compounds with antidepressant activity. wikipedia.org

Analgesic and Anticonvulsant Activities

While direct evidence for the analgesic and anticonvulsant activities of this compound is limited, research into related structures suggests potential in these areas. For instance, new derivatives of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides have been synthesized and evaluated as potential anticonvulsant and analgesic agents. nih.gov One of the most active compounds from this series demonstrated significant anticonvulsant effects in preclinical models and also showed analgesic activity in a model of tonic pain. nih.gov The proposed mechanism for this activity involves interaction with voltage-sensitive sodium and L-type calcium channels. nih.gov

Furthermore, the design of novel triazolopyrimidine derivatives has yielded compounds with notable anticonvulsant activity in both maximal electroshock (MES) and pentetrazol (B1679298) (PTZ)-induced seizure models. nih.gov

Enzyme Modulation and Receptor Affinity

Kinase Inhibition (e.g., mTOR, FGFR3 Kinase Inhibition)

Derivatives containing a dimethoxy-phenyl moiety, which can be conceptually related to the phenylmorpholine structure, have been a focus of research into kinase inhibition, a key target in cancer therapy.

Specifically, a series of N-aryl-N'-pyrimidin-4-yl ureas with a 2,6-dichloro-3,5-dimethoxy-phenyl group were optimized to create potent and selective inhibitors of the fibroblast growth factor receptor (FGFR) tyrosine kinases 1, 2, and 3. nih.gov One such compound, NVP-BGJ398, demonstrated significant antitumor activity in a bladder cancer xenograft model overexpressing wild-type FGFR3. nih.gov

In another study, researchers discovered a new series of potent FGFR inhibitors by designing a hybrid molecule that included a dimethoxybenzene group. nih.gov The most effective of these compounds showed sub-nanomolar enzymatic activity. A representative compound from this series was effective against tumors with FGFR genetic alterations in a xenograft mouse model, indicating its potential for further development as a targeted cancer therapy. nih.gov

Interactive Data Table: Kinase Inhibition Profile of Selected Phenylmorpholine-Related Derivatives

| Compound/Series | Target Kinase(s) | Key Findings |

|---|---|---|

| N-aryl-N'-pyrimidin-4-yl ureas (e.g., NVP-BGJ398) | FGFR1, FGFR2, FGFR3 | Potent and selective inhibition. NVP-BGJ398 showed significant antitumor activity in vivo. nih.gov |

| Dimethoxybenzene-pyrrolo[2,3-b]pyrazine hybrids | FGFR | Discovered a series of potent inhibitors with the best showing sub-nanomolar enzymatic activity. A selected compound was effective in a xenograft mouse model. nih.gov |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for coloration in skin, hair, and eyes. nih.govfrontiersin.org Overproduction of melanin can lead to hyperpigmentation disorders. frontiersin.org Consequently, inhibitors of tyrosinase are of significant interest for cosmetic and therapeutic applications as depigmenting agents. nih.gov

Modulation of Drug Metabolizing Enzymes

Drug-metabolizing enzymes (DMEs) are crucial for the biotransformation of xenobiotics, including drugs and carcinogens. nih.govresearchgate.net These enzymes, primarily located in the liver, are categorized into Phase I and Phase II enzymes. researchgate.net Phase I enzymes, such as the cytochrome P450 (CYP) superfamily, introduce or expose functional groups, while Phase II enzymes conjugate these groups to increase water solubility and facilitate excretion. researchgate.net The modulation of these enzymes can significantly impact drug efficacy and toxicity. nih.govresearchgate.net

Although specific data on this compound's direct effect on DMEs is limited in the provided search results, the morpholine (B109124) scaffold is a common feature in many pharmacologically active molecules, suggesting its interaction with metabolic pathways. nih.govnih.gov For instance, some morpholine-containing compounds have been designed to have improved pharmacokinetic profiles, which implies consideration of their metabolic stability and interaction with DMEs. nih.gov The balance between the activation and detoxification of compounds by DMEs is critical and can be influenced by various factors, including the chemical structure of the compound. researchgate.net

Broader Therapeutic Potential of Morpholine Derivatives

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of bioactive compounds with diverse therapeutic applications. nih.govnih.gov Its presence can influence a molecule's physicochemical properties, such as solubility and metabolic stability, and contribute to its pharmacological activity. nih.gov

Anticancer and Antiproliferative Activity, including Apoptosis Induction

Morpholine derivatives have emerged as a promising class of compounds in the development of novel anticancer agents. nih.gove3s-conferences.org Their antiproliferative activity has been demonstrated against various cancer cell lines, including those of the lung, breast, and nervous system. nih.govnih.gov

One of the key mechanisms through which these derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov For example, certain morpholin-3-one (B89469) derivatives were found to induce apoptosis in A549 lung cancer cells by elevating the levels of p53 and Fas proteins, which are crucial regulators of cell growth and apoptosis. nih.gov Similarly, a series of morpholine-substituted quinazoline (B50416) derivatives demonstrated the ability to inhibit cell proliferation and induce apoptosis in MCF-7, A549, and SHSY-5Y cancer cell lines. nih.govnih.gov Mechanistic studies suggested that these compounds may act by binding to Bcl-2 proteins, which are key regulators of the apoptotic process. nih.gov Another morpholine derivative, N-(4-morpholinomethylene)ethanesulfonamide (MESA), was shown to induce a form of cell death called ferroptosis in prostate and ovarian cancer cells by targeting the NRF2 protein. jst.go.jpjst.go.jp

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Morpholin-3-one derivatives | A549 (Lung Cancer) | Induced apoptosis, elevated p53 and Fas protein levels. | nih.gov |

| Morpholine substituted quinazoline derivatives (AK-3, AK-10) | A549 (Lung), MCF-7 (Breast), SHSY-5Y (Neuroblastoma) | Displayed significant cytotoxic activity and induced apoptosis. | nih.govnih.gov |

| N-(4-morpholinomethylene)ethanesulfonamide (MESA) | Prostate and Ovarian Cancer Cells | Induced ferroptosis by targeting NRF2. | jst.go.jpjst.go.jp |

Anti-inflammatory and Immunomodulating Actions

Morpholine derivatives have demonstrated significant potential as anti-inflammatory and immunomodulating agents. researchgate.netjapsonline.comresearchgate.net The morpholine moiety is often incorporated into molecules to enhance their anti-inflammatory properties. japsonline.com

One study reported the synthesis of novel monocyclic β-lactam derivatives bearing a morpholine ring, which showed potent inhibitory activity against human inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory response. nih.gov Another investigation focused on asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) containing a morpholine Mannich base. japsonline.com These compounds exhibited significant anti-inflammatory activity, with some derivatives showing potency comparable to the standard drug diclofenac (B195802) sodium. japsonline.com The introduction of the morpholine Mannich base was found to increase the anti-inflammatory activity of the parent compounds. japsonline.com

| Compound/Derivative Class | Mechanism/Target | Key Findings | Reference |

|---|---|---|---|

| Monocyclic β-lactam derivatives with morpholine | Inhibition of human inducible nitric oxide synthase (iNOS) | Showed potent anti-inflammatory activity. | nih.gov |

| Asymmetrical mono-carbonyl analogs of curcumin (AMACs) with morpholine Mannich base | Inhibition of BSA denaturation | Exhibited potent anti-inflammatory activity, comparable to diclofenac sodium in some cases. | japsonline.com |

Antimicrobial, Antifungal, and Antiviral Properties

The morpholine scaffold is a key feature in a variety of compounds exhibiting broad-spectrum antimicrobial, antifungal, and antiviral activities. nih.govresearchgate.net

Antifungal Activity: The morpholine class of antifungals, which includes drugs like fenpropimorph (B1672530) and amorolfine, functions by inhibiting two key enzymes in the ergosterol (B1671047) biosynthesis pathway of fungi. nih.gov This dual-target mechanism makes it more difficult for fungi to develop resistance. nih.gov Researchers have synthesized silicon-incorporated sila-analogues of known morpholine antifungals, with some exhibiting potent activity against various human fungal pathogens like Candida albicans and Aspergillus niger. nih.gov Additionally, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida and Aspergillus species. nih.gov

Antimicrobial Activity: Several studies have highlighted the antibacterial properties of morpholine derivatives. researchgate.netchemsociety.org.ng For instance, certain morpholine derivatives displayed a broad spectrum of action against various bacterial strains, including Enterococcus species and Bacillus anthracis. researchgate.net In another study, sulphonamide substituted derivatives of morpholine were found to be moderately active against Bacillus subtilis and Salmonella typhi. chemsociety.org.ng Furthermore, some morpholine-containing 5-arylideneimidazolones have been explored as antibiotic adjuvants, enhancing the efficacy of existing antibiotics against multidrug-resistant bacteria. nih.govmdpi.com

Antiviral Activity: The morpholine nucleus is recognized as an important pharmacophore in the development of antiviral drugs. nih.gove3s-conferences.org While the specific antiviral mechanisms of many morpholine derivatives are still under investigation, their inclusion in various antiviral agents underscores their importance in this therapeutic area. nih.gov

| Activity | Compound/Derivative Class | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|---|

| Antifungal | Silicon-incorporated morpholine antifungals | Candida albicans, Aspergillus niger | Potent antifungal activity, with one sila-analogue showing superior fungicidal potential. | nih.gov |

| Antifungal | 2-(2-oxo-morpholin-3-yl)-acetamide derivatives | Candida species, Aspergillus species | Fungicidal activity and promising broad-spectrum antifungal properties. | nih.gov |

| Antimicrobial | Morpholine derivatives | Enterococcus species, Bacillus anthracis | Broad spectrum of inhibitory action against various bacterial strains. | researchgate.net |

| Antimicrobial | Sulphonamide substituted morpholine derivatives | Bacillus subtilis, Salmonella typhi | Moderate activity against specific bacterial strains. | chemsociety.org.ng |

| Antimicrobial (Adjuvant) | Morpholine-containing 5-arylideneimidazolones | Methicillin-resistant S. aureus (MRSA) | Significantly reduced the minimum inhibitory concentration of oxacillin. | nih.govmdpi.com |

Antihyperlipidemic and Hypocholesterolemic Activities

Research into the lipid-lowering effects of morpholine derivatives has shown promising results. Studies on 2-biphenylyl morpholine derivatives, which are structurally related to this compound, have demonstrated notable hypocholesterolemic and hypolipidemic actions. nih.gov

In a study involving Triton WR-1339 induced hyperlipidemic rats, a specific derivative, 2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol, was identified as a potent agent. nih.gov This compound significantly reduced key lipid parameters in the plasma of the test subjects. The administration of this derivative led to a 54% decrease in total cholesterol, a 51% reduction in low-density lipoprotein (LDL), and a 49% decrease in triglycerides. nih.gov These findings suggest that molecules with a 2-phenylmorpholine-like core could serve as valuable leads for developing new treatments for hyperlipidemia and atherosclerosis. nih.gov

Table 1: Hypolipidemic Effects of a 2-Biphenylyl Morpholine Derivative in Hyperlipidemic Rats

| Lipid Parameter | Percentage Reduction |

| Total Cholesterol | 54% |

| Low-Density Lipoprotein (LDL) | 51% |

| Triglycerides | 49% |

Data pertains to the compound 2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol. nih.gov

Anti-malarial and Anti-trypanosomal Activities

In the context of anti-malarial drug discovery, various derivatives are being investigated. For instance, a series of 3,5-diaryl-2-aminopyridines were identified as potential candidates against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Although structurally distinct, this points to the broader interest in substituted cyclic compounds for anti-malarial applications. The emergence of drug-resistant strains of P. falciparum necessitates the exploration of new chemical entities, and morpholine-containing compounds remain an area of interest. nih.govnih.gov

Similarly, certain morpholine derivatives have been evaluated for their activity against trypanosomes, the protozoan parasites that cause diseases like Chagas disease and African trypanosomiasis. Research has shown that some 5-nitro-2-aminothiazole-based amides are active against Trypanosoma cruzi and Trypanosoma brucei brucei. nih.gov The urgent need for new, less toxic drugs to combat trypanosomal diseases drives the investigation of diverse heterocyclic compounds. nih.gov

Antioxidant Activity

Several morpholine derivatives have been found to possess antioxidant properties. The investigation of 2-biphenylyl morpholine derivatives revealed their ability to inhibit lipid peroxidation. nih.gov Lipid peroxidation is a key process in cellular injury, and its inhibition is a measure of antioxidant potential.

The most potent compound in the studied series, 2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol, was found to inhibit the ferrous/ascorbate induced lipid peroxidation of microsomal membrane lipids with an IC₅₀ value of 250 μM. nih.gov This antioxidant capacity, coupled with hypolipidemic effects, suggests that such compounds could act as multifunctional agents against atherosclerosis, a disease in which both lipid levels and oxidative stress play crucial roles. nih.gov

Table 2: Antioxidant Activity of a 2-Biphenylyl Morpholine Derivative

| Assay | Result (IC₅₀) |

| Inhibition of Lipid Peroxidation | 250 μM |

Data pertains to the compound 2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol. nih.gov

Applications in Agrochemical Discovery and Development

The morpholine ring is a key structural motif in a variety of agrochemicals due to its association with a broad spectrum of biological activities. Phenylmorpholine derivatives, as a class, are utilized in the development of pesticides and herbicides. While specific data on this compound in this context is scarce, the general applications of related compounds are well-documented.

Fungicidal Activity: Morpholine fungicides are an established class of agricultural products. They primarily act by inhibiting two key enzymes in the ergosterol biosynthesis pathway of fungi, namely sterol Δ¹⁴ reductase and sterol Δ⁸-Δ⁷ isomerase. This dual-target mechanism makes it more difficult for fungi to develop resistance.

Herbicidal Activity: Phenylmorpholine derivatives are used in the formulation of herbicides, where they contribute to the efficacy and stability of the final product.

Insecticidal Activity: The morpholine scaffold has been incorporated into novel insecticides. Structure-activity relationship studies continue to explore new derivatives to develop more effective and targeted pest control agents.

Plant Growth Regulation: Certain morpholine derivatives have been investigated for their ability to regulate plant growth, which can be beneficial for improving crop yields and resilience.

The versatility of the morpholine structure continues to make it an attractive starting point for the design and synthesis of new agrochemicals with improved properties.

Relationship to Phenmetrazine and Other Substituted Phenylmorpholine Analogs in Academic Research

Comparative Structural Analysis and Derivatization

The core structure of this class of compounds is a phenyl group attached to a morpholine (B109124) ring. wikipedia.org The specific psychoactive and pharmacological profile of each analog is determined by the nature and position of substituents on both the phenyl and morpholine rings. wikipedia.orgnih.gov

Phenmetrazine, or 3-methyl-2-phenylmorpholine, features a methyl group at the C3 position of the morpholine ring. nih.gov Phendimetrazine (B1196318) is the N-methylated analog of phenmetrazine, with methyl groups at both the C3 and C4 (nitrogen) positions, chemically named (2S,3S)-3,4-dimethyl-2-phenylmorpholine. wikipedia.orgdrugbank.com The subject of this article, 3,5-Dimethyl-2-phenylmorpholine, is another structural isomer, featuring methyl groups at the C3 and C5 positions of the morpholine ring. wikipedia.org This C5-methylation differentiates it from both phenmetrazine and phendimetrazine, leading to a distinct stereochemical and conformational profile that is expected to influence its interaction with biological targets.

Derivatization is a key aspect of research in this area. Scientists have explored a wide range of modifications to the phenylmorpholine scaffold. wikipedia.org These include:

Ring Substitution: Adding substituents, such as fluorine or methyl groups, to the phenyl ring can alter potency and selectivity for monoamine transporters. nih.gov For example, 3-fluorophenmetrazine (B1651833) (3-FPM) and 4-methylphenmetrazine (4-MPM) are two such derivatives that have been synthesized and studied. nih.gov

Morpholine Ring Alkylation: Altering the alkyl groups on the morpholine ring, such as the N-methylation that converts phenmetrazine to phendimetrazine, is a common strategy. wikipedia.org Other examples include 2-phenyl-3-ethylmorpholine (phenetrazine) and 2-phenyl-3,6-dimethylmorpholine (B1438228). wikipedia.orgwikipedia.org

Stereoisomerism: The chiral centers at C2 and C3 (and C5 in this compound) mean that multiple stereoisomers of these compounds exist. Research has shown that the biological activity often resides primarily in one stereoisomer. For instance, the (+)-isomers of phenmetrazine and phendimetrazine are more potent than their (–)-isomers. nih.gov

A patent filed by The Wellcome Foundation Ltd. describes derivatives of 2-phenyl-3,5-dimethylmorpholine, including halogen-substituted versions like (2S, 3S, 5R)-2-(3-Fluorophenyl)-3,5-dimethyl-morpholine, which were investigated for the treatment of depression. google.com This highlights the academic and commercial interest in the derivatization of the this compound structure.

| Compound Name | IUPAC Name | Key Structural Features |

|---|---|---|

| Phenmetrazine | 3-methyl-2-phenylmorpholine | C3-methyl group on morpholine ring. |

| Phendimetrazine | (2S,3S)-3,4-dimethyl-2-phenylmorpholine | C3-methyl and C4-methyl (N-methyl) groups. |

| This compound | This compound | C3-methyl and C5-methyl groups on morpholine ring. |

| 2-Phenylmorpholine (B1329631) | 2-phenylmorpholine | Parent compound, no methyl substitutions on morpholine ring. |

Comparative Pharmacological Profiles and Mechanisms of Action

Most substituted phenylmorpholines act as monoamine releasing agents, primarily affecting dopamine (B1211576) and norepinephrine (B1679862), with less potent effects on serotonin (B10506). wikipedia.orgwikipedia.org Their stimulant effects are attributed to this mechanism of action. wikipedia.org

Phenmetrazine is a potent norepinephrine-dopamine releasing agent (NDRA). nih.govdrugbank.com It functions by interacting with the dopamine transporter (DAT) and norepinephrine transporter (NET), causing the reverse transport of these neurotransmitters from the presynaptic neuron into the synaptic cleft. nih.govdrugbank.com In vitro studies in rat brain synaptosomes have quantified its activity, showing high potency for release at DAT and NET, and significantly weaker activity at the serotonin transporter (SERT). nih.gov

Phendimetrazine, in contrast, shows very low potency as a monoamine releaser itself. wikipedia.org Its pharmacological activity is primarily attributed to its role as a prodrug for phenmetrazine. wikipedia.orgpatsnap.com However, some research suggests that phendimetrazine is not entirely inactive and may function as a dopamine transporter inhibitor, blocking the reuptake of dopamine, which is a different mechanism from the substrate-induced release caused by phenmetrazine.

For this compound (also known as PDM-35), specific pharmacological data from in vitro transporter assays are not widely published. However, based on its structural similarity to phenmetrazine, it is presumed to act as a norepinephrine-dopamine releasing agent. wikipedia.org This would result in stimulant and anorectic effects comparable to its well-studied analog. wikipedia.org The presence and stereochemistry of the C5-methyl group, however, would likely modulate its potency and selectivity at the monoamine transporters compared to phenmetrazine.

| Compound | Primary Mechanism of Action | Monoamine Transporter Activity (Rat Brain Synaptosomes) |

|---|---|---|

| Phenmetrazine | Norepinephrine-Dopamine Releasing Agent (NDRA) nih.govdrugbank.com | Potent releaser at DAT and NET, weak at SERT. nih.gov |

| Phendimetrazine | Prodrug to Phenmetrazine; potential DAT inhibitor. wikipedia.orgwikipedia.org | Very low potency as a releaser at DAT, NET, and SERT. wikipedia.org |

| This compound | Presumed Norepinephrine-Dopamine Releasing Agent. wikipedia.org | Data not widely available, but expected to be similar to Phenmetrazine. |

| 2-Phenylmorpholine | Norepinephrine-Dopamine Releasing Agent (NDRA) wikipedia.org | Potent releaser at DAT and NET, weak at SERT. wikipedia.org |

Considerations of Biotransformation and Prodrug Mechanisms (e.g., Phendimetrazine to Phenmetrazine)

Phendimetrazine is classified as a prodrug, meaning it is metabolized in the body into its active form. patsnap.com In the liver, phendimetrazine undergoes N-demethylation, a metabolic process that removes the methyl group from the nitrogen atom (C4) of the morpholine ring, to yield phenmetrazine. wikipedia.orgpatsnap.com This conversion is significant because it results in a more gradual and sustained release of the active compound, phenmetrazine, compared to administering phenmetrazine directly. patsnap.com This pharmacokinetic profile may influence the compound's therapeutic use and abuse potential. wikipedia.org Besides phenmetrazine, other metabolites like phendimetrazine-N-oxide have also been identified. fda.gov

While the prodrug model is widely accepted, some studies suggest the mechanism may be more complex. Research in rhesus monkeys has shown that the behavioral effects of phendimetrazine can have a more rapid onset than would be predicted solely by its conversion to phenmetrazine, implying that phendimetrazine itself may have direct pharmacological activity. nih.govnih.gov

The metabolic fate of this compound has not been detailed in the available scientific literature. Unlike phendimetrazine, it does not possess an N-methyl group for simple N-demethylation. Its metabolism would likely involve other pathways common for xenobiotics, such as hydroxylation of the phenyl ring or enzymatic reactions involving the morpholine structure. The specific metabolites would be unique to its structure and could potentially possess their own biological activity, a key consideration in the development of any new chemical entity.

Implications for Novel Drug Design and Analog Development

The phenylmorpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.govnih.gov This versatility makes it an attractive starting point for the design of novel drugs. nih.gov Research into analogs of phenmetrazine is driven by the goal of developing new therapeutics, particularly for conditions like obesity, addiction, and depression, by fine-tuning the compound's interaction with monoamine systems. google.com

The development of substituted phenylmorpholines illustrates several key principles of modern drug design:

Structure-Activity Relationship (SAR): By systematically creating derivatives and assessing their biological activity, researchers can build a comprehensive SAR profile. biomolther.orgnih.gov This knowledge allows for the rational design of new molecules with desired properties, such as increased selectivity for NET/DAT over SERT or the elimination of activity at off-target receptors like the 5-HT2B receptor, which has been linked to cardiac issues with other weight-loss drugs. google.com

Prodrug Strategy: The phendimetrazine/phenmetrazine example demonstrates how the prodrug approach can be used to optimize the pharmacokinetic properties of a drug, potentially leading to a better therapeutic window and reduced abuse liability. google.comwikipedia.org This concept can be applied to other active compounds.

Scaffold Hopping and Derivatization: The morpholine ring itself is a valuable pharmacophore. researchgate.net Its favorable physicochemical properties, including improving aqueous solubility and metabolic stability, make it a desirable component in drug candidates. nih.govresearchgate.net The synthesis of new libraries of compounds based on the 2-phenylmorpholine core, including analogs of this compound, continues to be an active area of research for discovering new lead compounds for various central nervous system disorders. google.comnih.gov

The patenting of this compound derivatives for potential use as antidepressants underscores the perceived value of this specific scaffold in developing new therapeutics beyond the original anorectic applications of phenmetrazine. google.com

Future Research Directions and Emerging Paradigms for 3,5 Dimethyl 2 Phenylmorpholine

Exploration of Innovative Synthetic Methodologies for Enhanced Stereocontrol and Efficiency

The synthesis of 3,5-Dimethyl-2-phenylmorpholine, a compound with multiple stereocenters, necessitates precise control over its three-dimensional structure to isolate specific stereoisomers and evaluate their unique biological activities. Future research should focus on developing innovative synthetic routes that are not only efficient but also highly stereoselective.

One promising approach involves the use of chiral auxiliaries or catalysts to guide the stereochemical outcome of key bond-forming reactions. For instance, asymmetric catalytic hydrogenation or reduction of a suitable precursor could establish the desired stereochemistry at the C2 and C3 positions of the morpholine (B109124) ring. The synthesis of related phenylmorpholine derivatives has been achieved through methods such as the cyclization of aminoalcohols with epoxides, which can be rendered stereoselective. google.com For example, a general procedure for creating similar structures involves reacting an amine with an epoxide in a solvent like methanol (B129727). google.com

Furthermore, the development of "assembly-line" synthetic strategies could enable the programmed construction of various stereoisomers of this compound. nih.gov This would involve the iterative addition of building blocks with defined stereochemistry, allowing for the systematic exploration of the stereochemical space and the identification of the most potent and selective isomer. nih.gov A patent for 2-phenyl-3,5-dimethyl morpholine derivatives outlines a process for their preparation, which could serve as a basis for further synthetic innovation. wikipedia.org

Table 1: Synthetic Approaches for Phenylmorpholine Derivatives

| Method | Description | Potential for Stereocontrol |

|---|---|---|

| Reductive Amination | Reaction of a phenylacetone (B166967) derivative with an amino alcohol followed by cyclization. | Moderate, depends on the reducing agent and chiral auxiliaries. |

| Epoxide Ring Opening | Reaction of a substituted epoxide with an amino alcohol. | High, dependent on the stereochemistry of the starting epoxide. |

| Asymmetric Catalysis | Use of chiral catalysts to control the formation of stereocenters during key reaction steps. | High, offers a direct route to specific enantiomers. |

Deeper Mechanistic Investigations of Biological Interactions at the Molecular Level

Based on its structural similarity to phenmetrazine, this compound is presumed to act as a norepinephrine-dopamine releasing agent (NDRA). wikipedia.orgwikiwand.com However, detailed mechanistic studies are required to confirm this and to elucidate the precise molecular interactions with its biological targets.

Future research should employ a range of in vitro and in vivo techniques to probe the compound's mechanism of action. Radioligand binding assays using cloned human monoamine transporters (DAT, NET, and SERT) can determine the binding affinity of this compound for these transporters. Functional assays, such as neurotransmitter uptake and release assays in synaptosomes or cultured cells, will be crucial to characterize the compound as a transporter substrate (releaser) or inhibitor. nih.gov For its close analog, phenmetrazine, it is known to be a potent substrate for norepinephrine (B1679862) and dopamine (B1211576) transporters. google.com

Moreover, electrophysiological techniques like patch-clamp recordings in cells expressing monoamine transporters can provide real-time insights into how this compound alters transporter function. nih.gov Understanding these fundamental interactions at the molecular level is a critical step in linking the compound's chemical structure to its pharmacological effects.

Integration of Advanced Computational Modeling for Rational Drug Design and Lead Optimization

Computational chemistry offers powerful tools for accelerating the drug discovery process. biomedpharmajournal.org In the context of this compound, computational modeling can be instrumental in designing new analogs with improved potency, selectivity, and pharmacokinetic profiles. physchemres.org

Molecular docking studies can be used to predict the binding mode of this compound and its derivatives within the binding sites of the dopamine and norepinephrine transporters. nih.govplos.org These studies can help to identify key amino acid residues that interact with the ligand and guide the design of new molecules with enhanced binding affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build mathematical models that correlate the chemical structures of a series of phenylmorpholine analogs with their biological activities. physchemres.org These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates. The integration of these computational approaches can significantly streamline the lead optimization process and reduce the time and cost associated with drug development. physchemres.org

Development of Targeted Therapeutic Applications Based on Identified Pharmacological Activities

The presumed stimulant and anorectic effects of this compound suggest its potential for treating a range of central nervous system disorders. wikipedia.orgwikipedia.org Future research should focus on rigorously evaluating its efficacy in animal models of these conditions.

Given its likely action as a norepinephrine-dopamine releasing agent, this compound could be investigated as a potential treatment for Attention-Deficit/Hyperactivity Disorder (ADHD), a condition for which stimulants are a first-line therapy. wikipedia.org Its anorectic properties also warrant investigation for the treatment of obesity. nih.gov Furthermore, compounds that modulate dopamine and norepinephrine signaling have shown promise in the treatment of substance use disorders and depression. google.comwikipedia.org

A thorough evaluation of the therapeutic potential of this compound will require well-designed preclinical studies to assess its efficacy and to establish a therapeutic window.

Comprehensive Pharmacokinetic and Pharmacodynamic Property Investigations in Advanced Biological Models

A comprehensive understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is essential for its development as a therapeutic agent. PK studies will determine the absorption, distribution, metabolism, and excretion (ADME) of the compound, providing crucial information on its bioavailability and half-life.

Advanced biological models, such as those involving microdialysis in freely moving animals, can be used to simultaneously measure the concentration of this compound and the levels of dopamine and norepinephrine in specific brain regions. This will allow for the establishment of a clear relationship between drug exposure and its neurochemical effects.